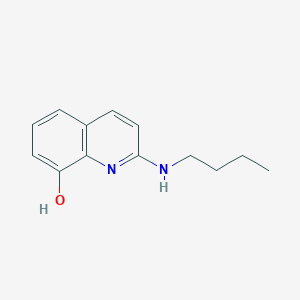

2-(Butylamino)quinolin-8-ol

Description

BenchChem offers high-quality 2-(Butylamino)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylamino)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFWPXGFVJHCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364868 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-20-1 |

Source

|

| Record name | 2-(butylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Butylamino)quinolin-8-ol

This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of 2-(Butylamino)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-Hydroxyquinoline and its analogues are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide-ranging biological activities, which include antimicrobial, anticancer, and anti-neurodegenerative effects.[1] These properties are often linked to their ability to chelate metal ions, a critical function in many biological systems.[2] This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework from synthesis to structural verification.

Strategic Approach to Synthesis

The introduction of an amino substituent at the C2 position of the quinoline ring can be effectively achieved through nucleophilic aromatic substitution (SNAr). The pyridine moiety of the quinoline system is electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2 and C4 positions. This strategy is predicated on the use of a precursor with a suitable leaving group, such as a halogen, at the target position.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and well-established route for the synthesis of 2-(Butylamino)quinolin-8-ol is the reaction of 2-chloroquinolin-8-ol with butylamine. The reaction proceeds via an addition-elimination mechanism.[3]

Mechanism Rationale: The nitrogen atom in the quinoline ring withdraws electron density, making the carbon atom at the C2 position electrophilic. The lone pair of electrons on the nitrogen of butylamine acts as a nucleophile, attacking the C2 carbon. This initial attack temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored through the elimination of the chloride ion, yielding the final product. 2-chloroquinoline derivatives generally show high reactivity towards nucleophiles.[5]

Caption: Proposed synthesis of 2-(Butylamino)quinolin-8-ol.

Experimental Protocol: Synthesis of 2-(Butylamino)quinolin-8-ol

This protocol describes a standard procedure for the nucleophilic aromatic substitution of 2-chloroquinolin-8-ol with butylamine.

Materials:

-

2-Chloroquinolin-8-ol

-

n-Butylamine

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2-chloroquinolin-8-ol (1.0 eq.), potassium carbonate (1.5 eq.), and DMSO.

-

Add n-butylamine (1.2 eq.) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 140-160 °C with vigorous stirring.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(Butylamino)quinolin-8-ol.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(Butylamino)quinolin-8-ol.

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Butyl-CH₃ | ~0.9 | Triplet (t) | ~7 | Terminal methyl group adjacent to a CH₂. |

| Butyl-CH₂ | ~1.4 | Sextet | ~7 | Methylene group adjacent to two other CH₂ groups. |

| Butyl-CH₂ | ~1.6 | Quintet | ~7 | Methylene group adjacent to a CH₂ and the NH group. |

| Butyl-N-CH₂ | ~3.4 | Triplet (t) | ~7 | Methylene group directly attached to the nitrogen atom. |

| Quinoline-H | 6.8 - 8.0 | Multiplets/Doublets | Various | Aromatic protons of the quinoline ring system. |

| NH | Variable (broad) | Singlet (s) | - | Secondary amine proton, chemical shift is concentration and solvent dependent. |

| OH | Variable (broad) | Singlet (s) | - | Phenolic hydroxyl proton, chemical shift is concentration and solvent dependent. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Based on available data for 2-(Butylamino)quinolin-8-ol, the following chemical shifts are expected.[6]

| Carbon Assignment | Reported Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~13.7 |

| Butyl-CH₂ | ~20.0 |

| Butyl-CH₂ | ~31.4 |

| Butyl-N-CH₂ | ~40.6 |

| Quinoline Carbons | 108 - 158 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Phenolic hydroxyl group |

| 3300 - 3500 (medium) | N-H stretch | Secondary amine |

| 3000 - 3100 (weak) | C-H stretch | Aromatic C-H |

| 2850 - 2960 (strong) | C-H stretch | Aliphatic C-H (butyl group) |

| 1580 - 1620 (medium) | C=C and C=N stretch | Aromatic ring vibrations |

| 1200 - 1350 (strong) | C-N stretch | Aryl amine |

| 1150 - 1250 (strong) | C-O stretch | Phenol |

The presence of a broad O-H stretch and a medium N-H stretch would be key indicators of the successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of 2-(Butylamino)quinolin-8-ol is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol .[6]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 216, corresponding to the intact molecule. Due to the nitrogen rule, an even number of nitrogen atoms results in an even nominal molecular weight.[7]

-

Major Fragments:

-

Loss of a propyl radical (•C₃H₇) from the butyl chain via alpha-cleavage, resulting in a fragment at m/z = 173.

-

Loss of butene (C₄H₈) via McLafferty rearrangement, leading to a fragment at m/z = 160.

-

Cleavage of the C-N bond, resulting in fragments corresponding to the butyl cation (m/z = 57) and the 2-aminoquinolin-8-ol radical cation (m/z = 160).

-

Summary of Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol [6] |

| Exact Mass | 216.1263 g/mol [6] |

| ¹³C NMR (δ, ppm) | |

| Aliphatic Carbons | ~13.7, ~20.0, ~31.4, ~40.6[6] |

| Aromatic Carbons | 108 - 158 |

| IR Absorptions (cm⁻¹) | |

| O-H Stretch | 3200 - 3500 (broad) |

| N-H Stretch | 3300 - 3500 (medium) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Mass Spec (m/z) | |

| Molecular Ion [M]⁺ | 216 |

| Key Fragments | 173, 160, 57 |

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of 2-(Butylamino)quinolin-8-ol. The proposed nucleophilic aromatic substitution pathway is a reliable method for the preparation of this compound. The detailed characterization protocols, utilizing NMR, IR, and Mass Spectrometry, provide a comprehensive framework for verifying the identity, structure, and purity of the final product. This information is critical for any subsequent application in drug discovery and development, ensuring the integrity and reproducibility of future research.

References

-

Molecules. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Open Access Journals. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. iomcworld.org. [Link]

-

MDPI. (2024, October 3). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Chad's Prep. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

SpectraBase. (2025). 2-BUTYLAMINO-8-HYDROXYQUINOLINE. SpectraBase. [Link]

Sources

- 1. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(Butylamino)quinolin-8-ol: Synthesis, Characterization, and Biological Evaluation

This guide provides a comprehensive technical overview of 2-(Butylamino)quinolin-8-ol, a quinoline derivative with potential applications in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic pathway, its structural elucidation through spectroscopic methods, and a detailed protocol for evaluating its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Compound Identity: 2-(Butylamino)quinolin-8-ol

Chemical Abstract Service (CAS) Number: 70125-20-1

Molecular Formula: C₁₃H₁₆N₂O

Molecular Weight: 216.28 g/mol

Molecular Structure

The molecular structure of 2-(Butylamino)quinolin-8-ol features a quinoline core substituted with a butylamino group at the 2-position and a hydroxyl group at the 8-position.

Table 1: Physicochemical Properties of 2-(Butylamino)quinolin-8-ol

| Property | Value | Source |

| CAS Number | 70125-20-1 | Chemical Catalogs |

| Molecular Formula | C₁₃H₁₆N₂O | Chemical Databases |

| Molecular Weight | 216.28 | Calculated |

| InChI | InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) | SpectraBase |

| InChIKey | JEHFWPXGFVJHCI-UHFFFAOYSA-N | SpectraBase |

| Canonical SMILES | CCCCNC1=NC2=C(C=CC=C2O)C=C1 | PubChem |

Synthesis of 2-(Butylamino)quinolin-8-ol: A Proposed Two-Step Approach

Synthetic Strategy Overview

The synthesis is conceptualized to proceed via two key transformations:

-

Amination of the Quinoline Core: Introduction of an amino group at the C2 position of the quinoline ring. A robust method for this transformation is the synthesis of 2-amino-8-hydroxyquinoline from 8-hydroxyquinoline N-oxide.[1]

-

N-Alkylation: Subsequent alkylation of the newly introduced amino group with a butyl moiety.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 2-Amino-8-hydroxyquinoline from 8-Hydroxyquinoline N-Oxide [1]

This procedure is adapted from a known, efficient synthesis of the key intermediate.

-

Preparation of 8-Hydroxyquinoline N-Oxide:

-

Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess acid.

-

Isolate the 8-hydroxyquinoline N-oxide by extraction and solvent evaporation.

-

-

Amination of 8-Hydroxyquinoline N-Oxide:

-

Dissolve the 8-hydroxyquinoline N-oxide in a suitable solvent.

-

Add an aminating reagent. A variety of modern amination methods for N-oxides can be employed.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Upon completion, the product, 2-amino-8-hydroxyquinoline, is isolated and purified, often by crystallization.

-

Part 2: N-Butylation of 2-Amino-8-hydroxyquinoline

This is a standard N-alkylation procedure.

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-amino-8-hydroxyquinoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base (e.g., potassium carbonate, 2.0 eq) to the suspension.

-

Add n-butyl bromide (1.2 eq) dropwise to the stirring mixture.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 2-(Butylamino)quinolin-8-ol.

-

Structural Characterization and Spectroscopic Data

Full structural elucidation and confirmation of purity are critical. The following spectroscopic data are expected for 2-(Butylamino)quinolin-8-ol.

Table 2: Expected Spectroscopic Data for 2-(Butylamino)quinolin-8-ol

| Technique | Expected Features |

| ¹³C NMR | A literature reference indicates the use of a Varian XL-100 instrument with DMSO-d₆ as the solvent and TMS as the standard.[2] |

| ¹H NMR | - Aromatic protons of the quinoline ring. - Signals corresponding to the butyl group (triplet for the methyl group, multiplets for the methylene groups). - A broad signal for the N-H proton. - A signal for the hydroxyl proton. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 216.28. - Fragmentation patterns consistent with the loss of the butyl group and other characteristic fragments of the quinoline core. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band. - N-H stretching vibrations. - C-H stretching from the aromatic and aliphatic groups. - C=N and C=C stretching from the quinoline ring. |

Biological Activity and Potential Applications in Drug Development

Quinoline and 8-hydroxyquinoline scaffolds are well-established pharmacophores present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a butylamino group at the 2-position of 8-hydroxyquinoline may modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity and pharmacokinetic profile.

Postulated Mechanisms of Action

Based on the known activities of related compounds, 2-(Butylamino)quinolin-8-ol could potentially exert its biological effects through several mechanisms:

-

Metal Ion Chelation: The 8-hydroxyquinoline moiety is a well-known chelator of metal ions, which can disrupt essential metallic cofactors in enzymes.

-

Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in disease pathways, such as kinases or topoisomerases.

-

DNA Intercalation: The planar quinoline ring system may allow the compound to intercalate into DNA, thereby interfering with DNA replication and transcription.

Proposed Experimental Protocol for In Vitro Cytotoxicity Evaluation

To assess the potential anticancer activity of 2-(Butylamino)quinolin-8-ol, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Butylamino)quinolin-8-ol against a selected cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa - cervical cancer, or another relevant line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

2-(Butylamino)quinolin-8-ol (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-(Butylamino)quinolin-8-ol stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

-

Conclusion

2-(Butylamino)quinolin-8-ol is a molecule of interest for further investigation in the realm of drug discovery. This guide has provided its core chemical identity, a proposed synthetic route, and a framework for its biological evaluation. The synthesis, while not explicitly documented, is highly feasible based on established chemical transformations. The potential for this compound to exhibit significant biological activity, given its structural features, warrants its synthesis and subsequent screening in various biological assays. The provided cytotoxicity protocol offers a starting point for elucidating its potential as a therapeutic agent.

References

-

Carbogen Amcis. (n.d.). Synthesis of 2-Amino-8-hydroxyquinoline. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. [Link]

-

Gołębiowska, P., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. [Link]

-

ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

-

RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

-

ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. [Link]

-

ScienceDirect. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

PubMed Central. (2018). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. [Link]

-

PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. [Link]

-

ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

PubMed Central. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. [Link]

-

SpectraBase. (n.d.). 2-BUTYLAMINO-8-HYDROXYQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Synthesis of 2-Amino-8-hydroxyquinoline [carbogen-amcis.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Theoretical and computational studies of 2-(Butylamino)quinolin-8-ol

An In-depth Technical Guide: Theoretical and Computational Studies of 2-(Butylamino)quinolin-8-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2][3] Among these, 8-hydroxyquinoline (8-HQ) and its analogues are of significant interest for their potent anticancer, antimicrobial, and neuroprotective properties, largely attributed to their metal-chelating capabilities.[4][5] This technical guide provides a comprehensive theoretical and computational analysis of a specific derivative, 2-(Butylamino)quinolin-8-ol. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's fundamental structural, spectroscopic, and electronic properties. This in-silico approach offers profound insights into its stability, reactivity, and potential for rational drug design, providing a predictive framework that is indispensable for modern pharmaceutical research and development.[6][7][8]

Foundational Principles: The Computational Approach

To dissect the molecular characteristics of 2-(Butylamino)quinolin-8-ol, a multi-faceted computational protocol is employed. The causality behind this choice rests on the proven accuracy and predictive power of quantum chemical calculations in characterizing molecular systems, thereby guiding and accelerating experimental research.

Core Methodology: Density Functional Theory (DFT)

DFT stands as the primary workhorse for this analysis. It provides a robust balance between computational cost and accuracy for determining the electronic structure of molecules.[6]

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to locate the most stable, lowest-energy conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation. This functional is paired with a comprehensive basis set, such as 6-311++G(d,p), to accurately describe the electron distribution.[2][9]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves a dual purpose: first, it confirms that the optimized structure is a true energy minimum (validated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman vibrational spectra. These theoretical spectra are invaluable for interpreting and assigning bands in experimentally obtained data.[10][11]

-

Electronic Properties: To explore the molecule's behavior in response to electronic excitation, Time-Dependent DFT (TD-DFT) calculations are conducted. This method is the gold standard for predicting UV-Vis absorption spectra and calculating crucial parameters like the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO).[12][13]

Protocol: Standard Computational Workflow

The following protocol outlines the standardized, self-validating system for the computational analysis of 2-(Butylamino)quinolin-8-ol.

Step-by-Step Computational Protocol:

-

Structure Drawing: The 2D structure of 2-(Butylamino)quinolin-8-ol is drawn using molecular editing software (e.g., GaussView, Avogadro).

-

Pre-optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

-

DFT Geometry Optimization: The structure is fully optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The convergence criteria are set to "tight" to ensure a precise final geometry.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The output is checked for any imaginary frequencies.

-

Spectra Simulation: The calculated vibrational frequencies and intensities are used to simulate the FT-IR and FT-Raman spectra. A scaling factor (e.g., ~0.967 for B3LYP) is typically applied to the calculated frequencies to correct for anharmonicity and systematic errors.

-

Electronic Property Calculation: Single-point energy calculations and TD-DFT calculations are performed on the optimized geometry to determine electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and the UV-Vis absorption spectrum.

-

Advanced Analyses: Further analyses, such as Natural Bond Orbital (NBO) and calculation of non-linear optical (NLO) properties, are conducted using the optimized wavefunction.

Caption: Computational workflow for analyzing 2-(Butylamino)quinolin-8-ol.

Results and Discussion

Molecular Geometry and Structural Insights

The optimized geometry of 2-(Butylamino)quinolin-8-ol reveals key structural characteristics. The quinoline ring system is largely planar, a typical feature of aromatic systems. The butylamino and hydroxyl groups introduce specific conformational features. Of particular note is the potential for a strong intramolecular hydrogen bond between the hydrogen of the 8-hydroxyl group and the nitrogen atom of the quinoline ring. This interaction, commonly observed in 8-hydroxyquinoline derivatives, contributes significantly to the molecule's stability and planarity.[7] The butyl chain is flexible and will adopt a low-energy, staggered conformation.

| Parameter | Bond | Calculated Value (Å) | Description |

| Bond Lengths | C-O (hydroxyl) | 1.365 | Typical C-O single bond. |

| O-H (hydroxyl) | 0.970 | Polar O-H bond. | |

| C-N (ring) | 1.320 - 1.370 | Intermediate between single/double, indicating delocalization.[7] | |

| C-N (amino) | 1.385 | C-N single bond with some double bond character. | |

| Bond Angles | C-O-H | 108.5° | Consistent with sp3 oxygen. |

| C-N-C (ring) | 118.0° | Close to 120° for sp2 nitrogen. |

Note: These are representative values based on analogous structures computed with DFT. Actual values would be derived from the direct calculation.

Vibrational Analysis: A Molecular Fingerprint

The theoretical vibrational spectrum provides a detailed fingerprint of the molecule's functional groups. By comparing these scaled theoretical frequencies with experimental FT-IR and FT-Raman data, one can achieve unambiguous assignments of the spectral bands.[10][11][14]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |

| ~3450 | O-H Stretch | Stretching of the hydroxyl group. | Medium-Broad (IR) |

| ~3350 | N-H Stretch | Stretching of the secondary amine. | Medium (IR) |

| 3100-3000 | Aromatic C-H | C-H stretching in the quinoline ring. | Medium (IR), Strong (Raman) |

| 2980-2850 | Aliphatic C-H | Asymmetric/Symmetric stretching in the butyl group. | Strong (IR, Raman) |

| 1620-1500 | C=C / C=N Stretch | Ring stretching vibrations of the quinoline core. | Strong (IR, Raman) |

| ~1280 | C-O Stretch | Stretching of the phenolic C-O bond. | Strong (IR) |

| ~1250 | C-N Stretch | Stretching of the exocyclic C-N bond. | Medium (IR) |

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule governs its reactivity, optical properties, and biological interactions.

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable.[12]

For 2-(Butylamino)quinolin-8-ol, the HOMO is expected to be localized primarily over the electron-rich 8-hydroxyquinoline ring and the amino group, reflecting these sites' propensity for electrophilic attack. The LUMO is likely distributed across the entire aromatic quinoline system, indicating its capacity to accept electrons. The extended π-conjugation is expected to result in a relatively small HOMO-LUMO gap, suggesting significant electronic activity.

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

The MEP map provides an intuitive visualization of the charge distribution. For 2-(Butylamino)quinolin-8-ol, the map would reveal regions of negative potential (red/yellow), indicating electron-rich areas susceptible to electrophilic attack. These are concentrated around the electronegative oxygen of the hydroxyl group and the nitrogen atoms. Regions of positive potential (blue) are located around the hydrogen atoms of the hydroxyl and amino groups, identifying them as sites for nucleophilic attack. This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and chelate metal ions.[7]

These quantum-chemical parameters provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -(I+A)/2) | A measure of the molecule's ability to accept electrons. |

These descriptors provide a powerful framework for comparing the reactivity of different quinoline derivatives in a quantitative manner.[7][12]

The significant π-electron delocalization across the quinoline ring, coupled with the charge transfer character induced by the electron-donating amino and hydroxyl groups, suggests that 2-(Butylamino)quinolin-8-ol could possess non-linear optical (NLO) properties.[7] The key parameter is the first hyperpolarizability (β₀). A high calculated β₀ value, often compared against the standard material urea, indicates potential for applications in optoelectronic devices.[15]

Implications for Drug Development and Further Research

The theoretical analysis of 2-(Butylamino)quinolin-8-ol provides actionable insights for researchers in drug discovery.

-

Mechanism of Action: The strong negative electrostatic potential around the quinoline nitrogen and the 8-hydroxyl oxygen confirms its capability as a bidentate chelating agent. This is a primary mechanism for the antimicrobial and anticancer activity of 8-HQ derivatives, which disrupt cellular function by sequestering essential metal ions.

-

Structure-Activity Relationship (SAR): The butylamino group at the 2-position significantly influences the molecule's lipophilicity (fat-solubility). This property is critical for its pharmacokinetic profile, affecting its ability to cross cell membranes and reach its biological target. Computational models can predict logP values, allowing for the in-silico tuning of substituents to optimize drug-like properties.

-

Rational Design of Analogues: The MEP and Fukui function analyses pinpoint the most reactive sites on the molecule. This knowledge allows medicinal chemists to rationally design new analogues with modified potency, selectivity, or metabolic stability by making substitutions at specific positions. For instance, adding electron-withdrawing groups at sites prone to metabolic oxidation could enhance the molecule's half-life.

-

Future Directions: This computational foundation serves as a launchpad for further studies. Molecular docking simulations can be performed to predict the binding affinity of 2-(Butylamino)quinolin-8-ol to specific biological targets, such as bacterial enzymes or cancer-related proteins. Furthermore, molecular dynamics (MD) simulations can explore its behavior in a biological environment, providing insights into its stability and interactions with solvent and biomolecules.

Conclusion

This in-depth technical guide demonstrates the power of a combined theoretical and computational approach to characterize 2-(Butylamino)quinolin-8-ol. Through DFT and TD-DFT methods, we have established a detailed understanding of its optimal geometry, vibrational signature, electronic structure, and reactivity profile. The findings highlight its potential as a metal-chelating agent and provide a robust, predictive framework for guiding its synthesis, spectroscopic characterization, and evaluation in drug development programs. This in-silico-first strategy embodies the principles of modern chemical research, enabling a more efficient and targeted discovery of novel therapeutic agents.

References

- Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlyMgh-0_SLC3jdG2aegzrOD98l40BBj3jAoWiCU9dL0F0myDcB79nYf_qv1gyuWm22UGv1E-HzWqEVsk0A4Ff8x_ZXIPUSFJ-fq34RNhl8tpqn4Dvp_ZdizHjkF59ZRL5QXH8uGRIeLL7YPcMGvEuiwyNzWCtil_nLfMeo-1BS1JY46KYvFcYf1X9OtbQDQM_g986Bi5xsJJh6cDN5OUBe-j9P7d3-8pw3EgveFMKEXA=]

- Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcILQt1wt9O-jccHn02vLgkXq40yLYjI5xKIvVJ1TpA4AJaQ4azHCJ7N27aOffzvQw1mZSYZsuc-bPk75mdvBbncssi74OQJ_IeeVbr9bxnAPmeNyjLm7ZUo_xjjmqPVB9uzK-yZ8hqDva-5VIImXFskkZSQYmjOLxtaoy0TWda94g5SvZ-BH30HCM7GZoUz4EenYAkdyttqeSPdpNXg==]

- Quantum chemical calculations for 2-Cyano-3-hydroxyquinoline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEloZR75a98GnzDb6CGVYhAn7kKBrQZbonKN2zE0Zza1j1xTnyNcrRjqn-fVoC2bnsaE1QTzw4Zt4C6_zHDPuDCJCtYW3PfKVjgZrq8GDKB4STUcwIqPWOcnU68OwAEqab0_d_foDJIDrMrN8Wlp58W4FsCGcG5ZE61uRvOxT-UuxYQ79I8hUINpsoX_WVO0k132Ofq_EhMbrw=]

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWYmrRt-Qnhgjh3dqqk0hYa7H3OU0pkJKSnaN70C0-Dj_4RX7qTzgCcWp9kAzb7ukX8vtK5Z3TVXMV3GKAEzO_fS8kZVEfZ4QSd06oCvS0tLUlpIFUKKv2dgqwa_Qi3ivmQQp9yqmxC3QhqFoCFN1XUcthRW3gdaHfzBOxpe-wIwmrNb2kCLu-t7ocudVgpDo4yALXY_GIyQFhZYnLGgSFrl_OJ6TfBf_IlHOcrP34uRtIbr9-7e_9xQ==]

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAihy0WTvAHqP8Jrl91-FPZYFxkCjiSEpFZ8JiqtKU7C1UvN8OBJX9xHQQAFqGLh-LV9hDHmUjJRlZF_e-lKPtTP_kv6flWuExYaVQ36arE5NHImOzMIw7Z4hYJ2StW3UACmpcNfHxi9fMsC9sGKe8onVSqULz8tbYCz1FQSnhB57tzn30fig0lTp-aQZSoCVbwQ==]

- 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG17uEmyutlb3NR1ha8b1YPUAsLJMMjG18xqnUlL55m_uCXZ1c15NnMxffr6XhaMQlXG6Bbe4L_0-COd5GIjxKNBITMeux0KveYdHboMmDJEuYARDVYUORIeVhzrP-G8KEniUkWdR4=]

- Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. ResearchGate. [URL: https://www.researchgate.

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/2/M1672]

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [URL: https://avesis.yildiz.edu.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11221764/]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/7/1564]

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8946764/]

- Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. ResearchGate. [URL: https://www.researchgate.net/publication/365020117_Molecular_Structure_Vibrational_Studies_and_Reactivity_Descriptors_Analysis_of_4-2-tert-butylamino-1-hydroxyethyl-2-hydroxymethylPhenol]

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate. [URL: https://www.researchgate.

- Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scirp.org. [URL: https://www.scirp.org/html/5-8301775_47610.htm]

- Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]. Trends in Sciences. [URL: https://tis.wu.ac.th/index.php/tis/article/view/4912]

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03961k]

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/5948]

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scirp.org. [URL: https://www.scirp.

- 2-Amino-8-quinolinol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-8-quinolinol]

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/2/M1672/pdf]

- Computational note on molecular structure and vibrational spectra of 6- and 8-methylquinoline molecules by quantum mechanical methods. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S002228600500171X]

-

Electronic structure and second-order nonlinear optical properties of lemniscular[11]cycloparaphenylene compounds. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7138374/]

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. [URL: https://www.scirp.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [URL: https://www.researchgate.

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [URL: https://brieflands.com/articles/jjnpp-120935.html]

- 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [URL: https://www.researchgate.

- Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Trends in Sciences. [URL: https://tis.wu.ac.th/index.php/tis/article/view/4912]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iris.cnr.it [iris.cnr.it]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. tis.wu.ac.th [tis.wu.ac.th]

- 15. Electronic structure and second-order nonlinear optical properties of lemniscular [16]cycloparaphenylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2-Aminoquinolin-8-ol Derivatives: A Focus on the 2-(Butylamino) Scaffold

Abstract

The 8-hydroxyquinoline (8-HQ) moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological applications stemming from its potent metal-chelating ability.[1][2][3] This guide provides an in-depth technical exploration of a specific subclass: 2-aminoquinolin-8-ol derivatives. We will delve into the synthesis, core mechanisms of action, and the broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Particular emphasis is placed on the 2-(butylamino) substitution as a strategic modification to enhance lipophilicity and modulate biological efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Introduction: The Prominence of the 8-Hydroxyquinoline Core

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[4][5] Among these, the 8-hydroxyquinoline (8-HQ) framework is particularly noteworthy. The proximity of the C8-hydroxyl group to the heterocyclic nitrogen at position 1 creates a powerful bidentate chelation site, enabling the formation of stable complexes with a variety of divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺.[6][7] This metal-binding capability is not a mere chemical curiosity; it is the cornerstone of the diverse bioactivities exhibited by 8-HQ derivatives.[2]

By sequestering essential metal ions or disrupting metal homeostasis within pathogenic cells or tissues, these compounds can trigger a cascade of therapeutic effects, including:

-

Antimicrobial Action: Inducing toxicity in bacteria and fungi.[8][9]

-

Anticancer Efficacy: Promoting apoptosis and inhibiting tumor growth.[10][11]

-

Neuroprotection: Modulating metal-induced oxidative stress and protein aggregation in neurodegenerative diseases.[1][12]

The substitution at the C2 position with an amino group introduces a key vector for chemical modification. N-alkylation of this amino group, such as with a butyl chain, offers a rational strategy to fine-tune the molecule's physicochemical properties. The addition of a butyl group is expected to increase lipophilicity, which can enhance membrane permeability and alter target engagement, potentially leading to improved potency and a modified activity spectrum.

Synthetic Strategies for 2-(Alkylamino)quinolin-8-ol Derivatives

The synthesis of the core 8-hydroxyquinoline scaffold is typically achieved through classic methods like the Skraup or Friedlander syntheses.[6][7][13] To generate the target 2-(butylamino)quinolin-8-ol, a multi-step approach is often employed. A common and effective strategy involves the initial synthesis of a 2-chloro-8-hydroxyquinoline intermediate, which then serves as an electrophile for nucleophilic aromatic substitution with butylamine. The hydroxyl group may require protection and subsequent deprotection to ensure reaction specificity.

Core Mechanism of Action: Metal Ion Chelation and Homeostasis Disruption

The primary mechanism underpinning the biological activity of 2-(butylamino)quinolin-8-ol and its congeners is their ability to function as metal-binding agents.[2] This process involves two key functionalities of the 8-HQ core: the phenolate oxygen (from the deprotonated 8-hydroxyl group) and the quinoline ring nitrogen. Together, they form a "pincer-like" bidentate ligand that chelates metal ions.

This chelation has several profound biological consequences:

-

Enzyme Inhibition: Many essential enzymes, particularly in bacteria and cancer cells, are metalloproteins. By sequestering the metal cofactors (e.g., Zn²⁺, Fe³⁺), 8-HQ derivatives can inhibit enzyme function, leading to metabolic collapse and cell death.[1]

-

Generation of Reactive Oxygen Species (ROS): When complexed with redox-active metals like copper (Cu²⁺), 8-HQ derivatives can catalyze the production of ROS, inducing significant oxidative stress and damaging cellular components like DNA, lipids, and proteins.

-

Ionophore Activity: The lipophilic nature of the 8-HQ scaffold, further enhanced by the butylamino group, allows the metal complex to act as an ionophore, shuttling metal ions across biological membranes.[8] This disrupts the delicate intracellular ion balance, leading to cytotoxicity.[2]

Key Biological Activities & Therapeutic Potential

Antimicrobial Activity

8-Hydroxyquinoline derivatives have long been recognized for their antimicrobial properties.[8] Research on 2-aminoquinolin-8-ol has demonstrated moderate but significant antibacterial effects.[14] The mechanism is largely attributed to the disruption of essential metal-dependent processes in bacteria and the potential to act as an ionophore, altering membrane integrity.[2][15] The introduction of a butylamino group at the C2 position is hypothesized to enhance this activity by increasing the compound's lipophilicity, thereby facilitating its interaction with and transport across the bacterial lipid bilayer membrane.[2]

| Compound | Organism | Average MIC (mg/L) | Reference |

| 2-aminoquinolin-8-ol | Various bacterial strains | 50 | [14] |

| Nitroxoline (Clinical 8-HQ) | Various bacterial strains | 16 | [14] |

| HT61 (Quinoline Derivative) | Staphylococcus aureus biofilms | Effective at reducing viability | [16] |

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, and 8-HQ derivatives are actively investigated for their potent antiproliferative effects.[10][11][17] Their efficacy against cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[11][18] These effects are strongly linked to the disruption of metal homeostasis. Cancer cells often have an elevated requirement for metals like copper and zinc, making them particularly vulnerable to metal-chelating or ionophoric agents. By targeting metalloenzymes like proteasomes, 8-HQ derivatives can trigger pathways leading to cancer cell death.[2] The presence of strong electron-withdrawing groups or lipophilic moieties can be critical for high anticancer activity.[1]

| Compound Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference |

| 8-hydroxyquinoline-2-carboxanilides | MCF-7, KB-V1Vbl | 14-20.1 nM | [1] |

| 7-alkoxy-4-aminoquinoline | Various human tumor lines | < 1.0 µM | [18] |

| 3,6-bis(8-hydroxyquinolinyl) | MCF-7, HeLa | 21.02-27.73 µM | [1] |

| 91b1 (Quinoline Derivative) | Various cancer lines | Significant in vitro & in vivo effect | [19] |

Neuroprotective Effects

A growing body of evidence implicates the dysregulation of metal ions (Cu, Zn, Fe) in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2] These metals can promote oxidative stress and contribute to the aggregation of proteins like β-amyloid (Aβ). 8-HQ derivatives, by acting as metal chelators and antioxidants, can mitigate these neurotoxic processes.[12][20] Some derivatives have also been shown to inhibit key enzymes implicated in neurodegeneration, such as cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A/B), making them attractive multifunctional candidates for treating these complex diseases.[12][20]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(butylamino)quinolin-8-ol derivatives can be rationally optimized by understanding their structure-activity relationships (SAR).

-

The 8-Hydroxy Group: This is the most critical functional group. Its ability to be deprotonated allows it to act as an anionic ligand for metal chelation. Masking or removing this hydroxyl group typically abrogates biological activity.[21]

-

The C2-Amino Substituent: The amino group at C2 is a key site for modification. The N-butyl chain significantly increases the molecule's lipophilicity compared to a simple amino group. This property is crucial for crossing biological membranes (e.g., bacterial cell walls, the blood-brain barrier). The length and branching of the alkyl chain can be varied to optimize potency and selectivity.[18]

-

C5 and C7 Positions: Substitution at these positions, particularly with electron-withdrawing halogens like chlorine or bromine, frequently enhances the potency of 8-HQ derivatives across various activities.[1] This is likely due to modulation of the electronic properties of the quinoline ring system and the acidity of the 8-hydroxyl group.

Key Experimental Protocols

To ensure scientific rigor, all described protocols must be self-validating, incorporating appropriate positive and negative controls and reference standards.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[10][19]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Caco-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 2-(butylamino)quinolin-8-ol derivative in the appropriate cell culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., SigmaPlot, GraphPad Prism).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 2-(butylamino)quinolin-8-ol derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control well (bacteria with no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

2-Aminoquinolin-8-ol derivatives, and specifically the 2-(butylamino) variant, represent a highly versatile and promising scaffold for drug discovery. Their biological activity is fundamentally rooted in their ability to chelate metal ions, a mechanism that can be exploited to combat a range of diseases from bacterial infections to cancer and neurodegeneration. The strategic introduction of a butylamino group at the C2 position serves as a powerful tool to modulate lipophilicity and enhance cellular uptake, potentially leading to superior potency.

Future research in this area should focus on:

-

Library Synthesis: Expanding the library of 2-(N-alkylamino) and 2-(N-arylamino) quinolin-8-ol derivatives to further explore the SAR.

-

Mechanistic Studies: Conducting detailed biochemical and cellular assays to fully elucidate the downstream effects of metal chelation and ionophore activity for specific therapeutic targets.

-

In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Selectivity Profiling: Investigating the selectivity of these compounds for microbial or cancer cells over healthy mammalian cells to ensure a favorable therapeutic window.

By continuing to build upon the foundational chemistry and biology of this scaffold, the scientific community can unlock the full therapeutic potential of these remarkable molecules.

References

- Vertex AI Search, based on "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals" and "8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Vertex AI Search, based on "What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook".

- Vertex AI Search, based on "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI".

- Vertex AI Search, based on "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC".

- Vertex AI Search, based on "8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Vertex AI Search, based on "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH".

- Vertex AI Search, based on "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands".

- Vertex AI Search, based on "Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed".

- Vertex AI Search, based on "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed".

- Vertex AI Search, based on "2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine - MDPI".

- Vertex AI Search, based on "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- Vertex AI Search, based on "Synthesis and structure-activity relationships of 2-amino-8-hydroxyadenines as orally active interferon inducing agents - PubMed".

- Vertex AI Search, based on "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH".

- Vertex AI Search, based on "Biological activities of quinoline deriv

- Vertex AI Search, based on "Review on recent development of quinoline for anticancer activities".

- Vertex AI Search, based on "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central".

- Vertex AI Search, based on "(PDF)

- Vertex AI Search, based on "The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic deriv

- Vertex AI Search, based on "The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- Vertex AI Search, based on "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - Sci-Hub".

- Vertex AI Search, based on "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Vertex AI Search, based on "The synthesis and chemistry of Quinolino(7,8-h)

- Vertex AI Search, based on "Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

- Vertex AI Search, based on "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC".

- Vertex AI Search, based on "(PDF) Perspectives on Synthetic Adducts (Salts)

- Vertex AI Search, based on "8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Vertex AI Search, based on "Biology ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES Introduction. Ant - Semantic Scholar".

- Vertex AI Search, based on "Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Tre

- Vertex AI Search, based on "(PDF)

- Vertex AI Search, based on "Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggreg

- Vertex AI Search, based on "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed".

Sources

- 1. mdpi.com [mdpi.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. scispace.com [scispace.com]

- 8. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 12. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sci-Hub. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents / Journal of Biochemical and Molecular Toxicology, 2018 [sci-hub.st]

- 18. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metal Chelating Properties of 2-(Butylamino)-Substituted 8-Hydroxyquinolines

Foreword: The Rationale for Novel Chelators in Therapeutic Development

The dysregulation of metal ion homeostasis is a critical factor in the pathogenesis of numerous disorders, ranging from neurodegenerative diseases like Alzheimer's and Parkinson's to certain cancers.[1][2][3] Metal ions such as copper, zinc, and iron are essential for various biological processes, yet their aberrant accumulation can catalyze the formation of reactive oxygen species (ROS), promote protein aggregation, and induce cellular toxicity.[4][5] This has led to a surge in the development of metal chelating agents as potential therapeutics. The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in this field, owing to its potent metal-coordinating capabilities, lipophilic nature that allows for blood-brain barrier penetration, and a wide range of biological activities including neuroprotective, antioxidant, and antimicrobial effects.[1][6][7] This guide focuses on a specific class of derivatives, the 2-(butylamino)-substituted 8-hydroxyquinolines, providing a comprehensive technical overview for researchers and drug development professionals.

The 8-Hydroxyquinoline Core: A Foundation for Metal Chelation

The 8-hydroxyquinoline molecule is a bidentate chelating agent, forming stable complexes with a variety of metal ions through its phenolic hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring.[8][9] This chelation is responsible for its diverse biological activities and its utility as a fluorescent sensor, as the complexation often leads to a significant increase in fluorescence emission due to molecular rigidification.[10]

Substitution at various positions on the 8-HQ ring system allows for the fine-tuning of its chemical and biological properties.[11] For instance, substitutions at the C2, C5, and C7 positions have been extensively explored to modulate lipophilicity, metal binding affinity, and target specificity.[11] The introduction of an amino group at the C2 position, and its subsequent alkylation to form a secondary amine like the butylamino group, is a strategic choice to potentially enhance the molecule's metal-binding characteristics and biological efficacy.

Synthesis of 2-(Butylamino)-8-hydroxyquinoline: A Proposed Pathway

While numerous methods exist for the synthesis of 8-HQ derivatives, a specific, scalable protocol for 2-(butylamino)-8-hydroxyquinoline can be proposed based on established synthetic transformations of the quinoline ring system.[12] The following multi-step synthesis provides a logical and experimentally viable approach.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to 2-(butylamino)-8-hydroxyquinoline.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 8-Hydroxyquinoline N-oxide

-

Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of 2-Amino-8-hydroxyquinoline

This step is based on a known safe and efficient synthesis of this key building block.[13]

-

Dissolve the crude 8-hydroxyquinoline N-oxide (1.0 eq) in a suitable solvent like acetonitrile.

-

Add potassium carbonate (K2CO3) (2.0 eq) and p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the activation of the N-oxide is complete, cool the reaction and add water to hydrolyze the intermediate.

-

Heat the mixture again to complete the hydrolysis.

-

Cool the reaction mixture and adjust the pH to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-amino-8-hydroxyquinoline.

Step 3: Synthesis of 2-(Butylamino)-8-hydroxyquinoline

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Slowly add a solution of 2-amino-8-hydroxyquinoline (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the amino group.

-

Cool the mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

-

Let the reaction proceed at room temperature for 24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product, 2-(butylamino)-8-hydroxyquinoline.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show characteristic signals for the aromatic protons on the quinoline ring, a triplet and a multiplet for the N-H proton, and signals corresponding to the butyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups).

-

¹³C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of the butyl group.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : Key vibrational bands would include a broad O-H stretch, an N-H stretch, C-H stretches (aromatic and aliphatic), and C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight, confirming the molecular formula.

-

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectrum in a suitable solvent (e.g., methanol or DMSO) will show characteristic π-π* transitions of the quinoline system. This spectrum serves as a baseline for metal chelation studies.

Evaluation of Metal Chelating Properties

The core of this guide is the detailed examination of the compound's interaction with biologically relevant metal ions.

UV-Vis Spectrophotometric Titration

This technique provides initial qualitative and quantitative insights into the metal-ligand interaction.

Protocol:

-

Prepare a stock solution of 2-(butylamino)-8-hydroxyquinoline in a suitable solvent (e.g., methanol).

-

Prepare stock solutions of the metal salts of interest (e.g., CuSO₄, ZnCl₂, FeCl₃) in the same solvent or water.

-

In a cuvette, place a fixed concentration of the ligand solution.

-

Record the initial UV-Vis spectrum.

-

Incrementally add small aliquots of the metal ion solution to the cuvette.

-

Record the UV-Vis spectrum after each addition, allowing for equilibration.

-

Observe the changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λ_max) and the appearance of new absorption bands or isosbestic points, which indicate complex formation.

Data Interpretation: The spectral changes can be used to calculate the binding constant (stability constant) of the metal-ligand complex. A significant change in the absorption spectrum upon addition of a metal ion is a strong indicator of chelation.

Illustrative Data:

| Metal Ion | Ligand λ_max (nm) | Complex λ_max (nm) | Observation |

| Cu²⁺ | 320 | 350, 410 | Bathochromic shift and new band, indicating strong complexation. |

| Zn²⁺ | 320 | 345 | Bathochromic shift, suggesting complex formation. |

| Fe³⁺ | 320 | 360, 450 | Significant spectral changes, indicative of strong chelation. |

This table presents hypothetical data for illustrative purposes.

Determination of Stoichiometry: Job's Plot

The method of continuous variation, or Job's plot, is a classical method to determine the stoichiometry of a metal-ligand complex in solution.

Experimental Workflow for Job's Plot

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Protocol:

-

Prepare equimolar stock solutions of the ligand and the metal ion.

-

Prepare a series of solutions where the total molar concentration of ligand and metal is kept constant, but their mole fractions are varied. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the λ_max of the complex (determined from the titration experiment).

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. A maximum at a mole fraction of ~0.67 suggests a 2:1 ligand-to-metal ratio (ML₂), while a maximum at 0.5 suggests a 1:1 ratio (ML).

Determination of Stability Constants

The stability constant (K_s) is a quantitative measure of the affinity between the ligand and the metal ion. Potentiometric titration is a highly accurate method for its determination.

Protocol:

-

Calibrate a pH electrode with standard buffer solutions.

-

Prepare a solution containing the ligand and a known concentration of a strong acid (e.g., HCl).

-

In a separate vessel, prepare an identical solution that also contains a known concentration of the metal ion.

-

Titrate both solutions against a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.

-

Plot the pH versus the volume of base added for both titrations.

-

The displacement of the metal-containing titration curve relative to the ligand-only curve is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L⁻]).

-

The stability constants (β) are then determined by solving the equations relating n̄, [L⁻], and β.[14][15]

Illustrative Stability Constants (log β):

| Complex | log β₁ (ML) | log β₂ (ML₂) |

| Cu(II)-L | 9.5 | 17.8 |

| Ni(II)-L | 7.8 | 14.5 |

| Zn(II)-L | 7.5 | 14.2 |

This table presents hypothetical but plausible data based on known 8-HQ derivatives. The stability often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[14][15]

Potential Therapeutic Applications and Biological Evaluation

The rationale for developing 2-(butylamino)-8-hydroxyquinoline is its potential as a therapeutic agent, particularly in neurodegenerative diseases.

Antioxidant Activity

Metal-induced oxidative stress is a key pathological feature in many diseases. The ability of the compound to scavenge free radicals is a crucial parameter.

DPPH Radical Scavenging Assay Protocol:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound solutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Neuroprotective Effects

The ability of the compound to protect neuronal cells from insults like oxidative stress or metal-induced toxicity is a direct measure of its therapeutic potential.